Lithium sulfate

Overview

Description

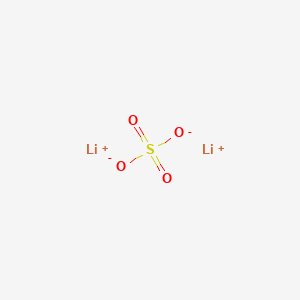

Lithium sulfate (Li₂SO₄) is an inorganic compound with a molecular formula of Li₂O₄S and an average molecular mass of 109.938 g/mol . It exists as a white crystalline solid and is highly soluble in water, though its solubility decreases with increasing temperature due to its exothermic dissolution process . This compound is synthesized via the reaction of lithium carbonate (Li₂CO₃) with sulfuric acid (H₂SO₄), producing this compound monohydrate (Li₂SO₄·H₂O) upon crystallization . Key applications include its use as an electrolyte additive in lead-acid batteries to enhance cycle life , a precursor in lithium iodide production via electrodialysis metathesis , and a reagent in analytical chemistry and pharmaceutical manufacturing .

Scientific Research Applications

Lithium-Ion Batteries

Lithium sulfate is crucial in the production and enhancement of lithium-ion batteries, which power a wide range of devices from consumer electronics to electric vehicles (EVs). Its applications include:

- Precursor for Lithium Compounds : this compound serves as a precursor for lithium carbonate and lithium hydroxide, essential components in battery manufacturing. The synthesis of these compounds from this compound is critical for producing high-performance batteries .

- Additive for Enhanced Performance : In lead-acid batteries, the addition of this compound improves cycle life and efficiency. This enhancement is particularly beneficial in automotive and energy storage applications .

- Electrolyte Material : this compound can be utilized as an electrolyte in fuel cells due to its ionic conductivity, which is vital for efficient operation .

Ceramics and Glass Production

This compound contributes significantly to the ceramics and glass industries:

- Improvement of Material Properties : It is used to enhance the properties of glass and ceramics, facilitating the development of advanced materials that possess desirable characteristics such as increased strength and thermal stability .

- Transparent Conducting Films : Research indicates that this compound can be incorporated into ion-conducting glasses for applications in solar panels and other transparent conducting films. This incorporation allows for stable high lithium concentration glasses, which are advantageous compared to traditional organic materials .

Pharmaceutical Applications

This compound has been investigated for its therapeutic potential:

- Neuroprotective Effects : Studies have suggested that lithium compounds, including this compound, may have neuroprotective effects, making them candidates for treating neurological disorders. However, further research is needed to establish the efficacy and safety profiles for clinical use .

Innovative Extraction Techniques

Recent advancements in extraction techniques highlight the growing importance of this compound:

- Selective Extraction Processes : New methods involving this compound are being developed to selectively extract lithium from various sources. These processes utilize aluminum-containing sorbents mixed with this compound solutions to recover lithium efficiently while leaving other salts in solution . This innovation offers a cost-effective approach to lithium recovery amidst increasing demand.

Market Trends and Growth

The market for this compound is expanding rapidly due to its critical role in various high-tech applications:

- Growth Rate : The annual growth rate of the this compound market is estimated at around 9%, driven by the increasing demand for lithium-ion batteries in electric vehicles and renewable energy storage systems .

- Investment Opportunities : As industries continue to innovate with battery technologies and sustainable practices, investment opportunities in this compound production and application are expected to rise significantly.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Lithium-Ion Batteries | Precursor for Li₂CO₃ and LiOH | High energy density; long cycle life |

| Additive in lead-acid batteries | Improved cycle life; efficiency | |

| Electrolyte in fuel cells | Enhanced ionic conductivity | |

| Ceramics and Glass | Enhances properties of glass and ceramics | Increased strength; thermal stability |

| Transparent conducting films | Stable high lithium concentration | |

| Pharmaceutical | Potential neuroprotective effects | Candidates for treating neurological disorders |

| Innovative Extraction | Selective extraction processes | Cost-effective recovery of lithium |

Mechanism of Action

The precise mechanism of action of lithium sulfate, particularly in its therapeutic applications, is not fully understood. it is believed to involve several molecular targets and pathways:

Enzyme Inhibition: Lithium ions can inhibit enzymes such as glycogen synthase kinase 3 and inositol phosphatases.

Neurotransmitter Modulation: Lithium ions modulate glutamate receptors, helping to maintain stable levels of glutamate between neurons.

Neuroprotective Effects: Lithium has been shown to reduce amyloid deposition, tau phosphorylation, and neuroinflammation, while enhancing autophagy, neurogenesis, and synaptic plasticity.

Comparison with Similar Compounds

Chemical and Physical Properties

Solubility and Thermal Behavior :

Lithium sulfate exhibits unique solubility behavior compared to other lithium salts. Its solubility in water decreases from 34.8 g/100 mL at 25°C to 29.5 g/100 mL at 100°C . In contrast, lithium chloride (LiCl) and lithium citrate (Li₃C₆H₅O₇) are more soluble, with LiCl reaching 84.5 g/100 mL at 20°C. Lithium carbonate (Li₂CO₃), however, has extremely low solubility (1.3 g/100 mL at 20°C), limiting its utility in aqueous systems .

Thermochemical Data : The standard enthalpy of formation (ΔfH°) for solid Li₂SO₄ is -1,436.5 kJ/mol, with a molar heat capacity (Cp°) of 115.6 J/mol·K . These values differ significantly from lithium hydroxide (LiOH, ΔfH° = -487.5 kJ/mol) and lithium carbonate (Li₂CO₃, ΔfH° = -1,216 kJ/mol), reflecting variations in lattice stability and ionic bonding strength .

Biological Activity

Lithium sulfate (Li2SO4) is a lithium salt that has garnered interest due to its biological activity, particularly in the context of psychiatric disorders and its effects on cellular mechanisms. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and implications for treatment, particularly in bipolar disorder.

Pharmacological Context

Lithium has been widely used for decades as a treatment for bipolar disorder, primarily in the form of lithium carbonate. This compound is less commonly used but shares similar therapeutic properties. The biological activity of lithium compounds, including this compound, is primarily attributed to their influence on neurotransmission and cellular signaling pathways.

Key Findings:

- Lithium influences whole-organism metabolic rates and has been shown to affect mitochondrial function, which is critical for energy metabolism in cells .

- A significant aspect of lithium's pharmacological profile is its ability to stabilize mood and reduce the risk of suicide in patients with bipolar disorder .

Lithium's biological effects are mediated through several mechanisms:

- Inhibition of Inositol Monophosphatase : Lithium inhibits inositol monophosphatase, leading to decreased levels of inositol, a key component in phosphoinositide signaling pathways. This modulation affects neurotransmitter release and neuronal excitability.

- Effects on Glycogen Synthase Kinase 3 (GSK-3) : Lithium inhibits GSK-3, an enzyme involved in various cellular processes including apoptosis and cell differentiation. This inhibition promotes neuroprotective effects and enhances cellular resilience .

- Influence on Mitochondrial Function : Studies have indicated that lithium can enhance mitochondrial oxidative phosphorylation, which may contribute to its mood-stabilizing effects .

- Sulfation Processes : Lithium has been shown to inhibit certain enzymes involved in glycosaminoglycan sulfation, impacting extracellular matrix development and cellular signaling .

Clinical Implications

The clinical use of this compound and other lithium compounds has been extensively documented:

- Suicide Prevention : Long-term lithium treatment significantly reduces the risk of suicide among patients with bipolar disorder. Studies indicate that the rate of suicide attempts decreases substantially during treatment compared to periods without lithium .

- Mood Stabilization : Lithium is particularly effective for patients with a specific course of bipolar disorder characterized by episodes of mania followed by depression (MDI pattern). Patients with this pattern show a better response to lithium compared to those with the opposite sequence (DMI pattern) .

Case Studies

Several case studies highlight the effectiveness and challenges associated with lithium treatment:

- A systematic review indicated that long-term lithium treatment was associated with an approximately 76% reduction in suicide risk among patients with recurrent major depression compared to those treated with other antidepressants .

- A cohort study involving over 2,300 patients demonstrated that individualized dosing based on pharmacokinetic data could optimize treatment outcomes, thereby enhancing therapeutic efficacy while minimizing side effects .

Data Tables

| Study | Population | Outcome | Findings |

|---|---|---|---|

| Tondo et al. (2001) | 12 studies on bipolar patients | Suicide Risk | 8.9 times lower suicide attempts during lithium treatment |

| Müller-Oerlinghausen et al. (1992) | 68 patients | Suicide Attempts | 1.1% annual rate during treatment; increased to 2.0% after discontinuation |

| Guzzetta et al. (2007) | Unipolar major depression | Suicide Risk | 76% reduction in suicide attempts with long-term lithium |

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing high-purity lithium sulfate in laboratory settings?

- Answer : Synthesis typically involves acid digestion of lithium-containing minerals (e.g., lepidolite) followed by crystallization. Critical parameters include:

- Temperature control : Avoid decomposition above 845°C (melting point) .

- Solvent purity : Use deionized water (257 g/L solubility at 25°C) to minimize cation impurities (e.g., Na⁺, K⁺) .

- Crystallization method : Slow evaporation yields larger crystals for structural analysis, while rapid cooling produces fine powders for battery applications .

- Data Table :

| Parameter | Optimal Range | Impact on Purity |

|---|---|---|

| Reaction pH | 2.5–3.5 | Minimizes Fe³⁺/Al³⁺ co-precipitation |

| Drying Temp. | 100–120°C | Prevents hydrate formation |

Q. How does this compound’s solubility profile influence its applicability in electrochemical studies?

- Answer : Unlike most sulfates, this compound exhibits inverse solubility in water (decreases with temperature), requiring precise thermal management in electrolyte preparation. Key considerations:

- Exothermic dissolution : Monitor heat release to avoid localized supersaturation and premature crystallization .

- Anion coordination : SO₄²⁻ stabilizes Li⁺ ions in aqueous electrolytes but may form ion pairs that reduce ionic conductivity .

- Methodological Tip : Use dynamic light scattering (DLS) to detect aggregates >100 nm, which indicate reduced electrochemical stability .

Advanced Research Questions

Q. What experimental design strategies resolve contradictions in this compound’s role in solid-electrolyte interphase (SEI) formation?

- Answer : Conflicting reports on SEI stability arise from:

- Surface heterogeneity : Use atomic layer deposition (ALD) to create uniform Li₂S/Li₂O substrates for controlled SEI studies .

- Electrolyte additives : Compare Li₂SO₄ with LiNO₃ (0.5–1.0 wt%) using symmetric Li||Li cells cycled at 0.2 mA/cm² .

- Data Analysis Framework :

| Variable | Control Method | Metric |

|---|---|---|

| SEI composition | XPS depth profiling | LiF/Li₂S ratio |

| Dendrite growth | SEM post-mortem | Surface roughness |

Q. How can response surface methodology (RSM) optimize lithium recovery from sulfate-rich brines?

- Answer : RSM models for brine processing should incorporate:

- Critical factors : Mechanical activation time (X₁), H₂SO₄ concentration (X₂), and solid-liquid ratio (X₃) .

- Interaction effects : X₁X₂ > X₁X₃ in lepidolite processing, with 90% Li recovery at X₁=60 min, X₂=2.5M, X₃=1:4 .

- Case Study :

| Trial | X₁ (min) | X₂ (M) | X₃ | Li Yield (%) |

|---|---|---|---|---|

| 1 | 30 | 1.0 | 1:2 | 62 |

| 2 | 60 | 2.5 | 1:4 | 94 |

| 3 | 90 | 4.0 | 1:6 | 87 |

| Source: Vieceli et al. (2018) |

Q. What thermodynamic models best predict this compound’s phase behavior in ternary solvent systems?

- Answer : The NRTL model accurately predicts liquid-liquid equilibria (LLE) in water + 1-propanol + Li₂SO₄ systems at 313.15 K. Key findings:

- Salting-out effect : Li₂SO₄ reduces 1-propanol’s miscibility by 40% vs. LiNO₃ .

- Solid-phase formation : Li₂SO₄·H₂O precipitates at >25 wt%, altering partition coefficients .

- Validation Protocol :

Measure tie-lines via gas chromatography (TCD detector).

Compare experimental vs. simulated binodal curves using Aspen Plus® .

Q. Contradiction Analysis

Q. Why do studies disagree on this compound’s cytotoxicity in biomedical applications?

- Root Cause : Variability in:

- Impurity profiles : Commercial Li₂SO₄ batches may contain ≤200 mg/kg K⁺, which synergistically enhances cellular uptake .

- Assay protocols : MTT tests underestimate toxicity due to sulfate interference in formazan quantification .

- Resolution Strategy :

- Purify via recrystallization (≤50 ppm heavy metals).

- Use dual assays (e.g., Calcein-AM + LDH leakage) .

Preparation Methods

Dehydration of Lithium Sulfate Monohydrate

Crystallization and Encapsulation

Anhydrous Li₂SO₄ is also produced via dehydration of Li₂SO₄·H₂O. Single crystals of Li₂SO₄·H₂O are grown by slow evaporation of an aqueous solution (27 g Li₂SO₄·H₂O in 100 g H₂O) over 10 days, yielding plate-like crystals . To study bulk dehydration kinetics, crystals are encapsulated in epoxy resin, exposing only one face to controlled atmospheric conditions .

Kinetic Analysis of Dehydration

Thermogravimetric analysis (TGA) reveals that dehydration occurs optimally at 150–180°C, with nucleation rates following an exponential law and nuclei growth rates remaining constant . Optical microscopy confirms that nucleation initiates at crystal edges, progressing inward at 0.5–1.0 μm/s under isothermal conditions .

Table 2: Dehydration Conditions and Kinetic Parameters

| Parameter | Value Range |

|---|---|

| Dehydration Temp (°C) | 150–180 |

| Nucleation Rate (s⁻¹) | Exponential |

| Growth Rate (μm/s) | 0.5–1.0 |

| Activation Energy (kJ/mol) | 85–95 |

Model Validation and Applications

A phenomenological model integrating nucleation and growth kinetics accurately predicts dehydration conversion rates under both isothermal and non-isothermal conditions . This model is critical for scaling up industrial drying processes, particularly in thermochemical heat storage systems where precise control over dehydration is essential .

Comparative Analysis of Preparation Methods

Purity and Yield Considerations

Industrial purification achieves higher purity (97–98%) but requires complex steps to remove multiple impurities . In contrast, dehydration of Li₂SO₄·H₂O offers simplicity but is limited by the initial purity of the monohydrate, which is often 94–95% .

Energy and Environmental Impact

The purification method consumes significant energy in vacuum concentration (30–80°C) and drying (150–180°C) . Dehydration, while less energy-intensive, demands precise temperature control to avoid crystal degradation . Environmental costs differ: purification generates acidic wastewater from H₂SO₄ neutralization, whereas dehydration produces only water vapor .

Properties

IUPAC Name |

dilithium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHCSSUBVCNVSK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2SO4, Li2O4S | |

| Record name | lithium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049201 | |

| Record name | Lithium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10377-48-7 | |

| Record name | Lithium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, lithium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919XA137JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.